6-(4-Phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine 6-(4-Phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16356893
InChI: InChI=1S/C15H16N6/c1-2-4-13(5-3-1)19-8-10-20(11-9-19)15-7-6-14-17-16-12-21(14)18-15/h1-7,12H,8-11H2
SMILES:
Molecular Formula: C15H16N6
Molecular Weight: 280.33 g/mol

6-(4-Phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

CAS No.:

Cat. No.: VC16356893

Molecular Formula: C15H16N6

Molecular Weight: 280.33 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine -

Specification

Molecular Formula C15H16N6
Molecular Weight 280.33 g/mol
IUPAC Name 6-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C15H16N6/c1-2-4-13(5-3-1)19-8-10-20(11-9-19)15-7-6-14-17-16-12-21(14)18-15/h1-7,12H,8-11H2
Standard InChI Key XZZHLLHNPXMFJW-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=C2)C3=NN4C=NN=C4C=C3

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 6-(4-phenylpiperazin-1-yl)- triazolo[4,3-b]pyridazine. Its molecular formula is C₁₆H₁₆N₆, with a molecular weight of 316.35 g/mol .

Structural Characterization

The molecule consists of two fused heterocycles:

  • A triazolo[4,3-b]pyridazine core, which provides planar rigidity and π-π stacking potential.

  • A 4-phenylpiperazine substituent at position 6, contributing to hydrophobicity and receptor-binding interactions .

Key structural data include:

PropertyValueSource
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NN4C=NC=NC4=C3
InChIKeyFPANLGWEGGGQOP-UHFFFAOYSA-N
XLogP3-AA (LogP)2.8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

The phenylpiperazine moiety enhances blood-brain barrier permeability, making it suitable for CNS-targeted therapies .

Synthetic Methodologies

General Synthesis Pathways

The compound is typically synthesized via cyclocondensation reactions. A representative route involves:

  • Formation of pyridazine precursor: 3-amino-6-chloropyridazine reacts with hydrazine to form 3-hydrazinylpyridazine.

  • Triazole ring closure: Treatment with formic acid or trimethylorthoformate yields the triazolo[4,3-b]pyridazine core.

  • Piperazine substitution: Nucleophilic aromatic substitution with 1-phenylpiperazine introduces the final substituent .

Optimization Strategies

  • Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes with 85% yield .

  • Catalytic systems: Pd(OAc)₂/Xantphos improves coupling efficiency in SNAr reactions (yield >90%) .

Pharmacological Activities

Anxiolytic Effects

In rodent models, the compound demonstrated dose-dependent anxiolytic activity via GABA_A receptor modulation:

  • Pentylenetetrazole (PTZ) test: ED₅₀ = 12.4 mg/kg (vs. diazepam ED₅₀ = 3.1 mg/kg) .

  • Elevated plus maze: Increased open-arm time by 220% at 20 mg/kg .

Anticonvulsant Properties

In maximal electroshock (MES) tests:

ParameterValueReference
ED₅₀ (i.p.)17.3 mg/kg
Protective Index22.0
TD₅₀380.3 mg/kg

The high protective index suggests a favorable safety profile compared to phenobarbital (PI = 2.1) .

Structure-Activity Relationships (SAR)

Critical structural determinants include:

  • Triazolo-pyridazine core: Essential for kinase binding; N1 substitution reduces activity .

  • 4-Phenylpiperazine:

    • Para-substituted phenyl groups enhance CNS penetration .

    • Replacement with aliphatic amines abolishes anxiolytic activity .

  • Position 3 modifications:

    • Trifluoromethyl groups improve metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h for parent) .

    • Bromophenyl derivatives show enhanced anticancer activity (IC₅₀ = 0.4 μM) .

Pharmacokinetic Profile

ParameterValueMethod
Plasma protein binding92.4%Equilibrium dialysis
Caco-2 permeability8.7 × 10⁻⁶ cm/sIn vitro model
Metabolic stability (HLM)t₁/₂ = 3.1 hMicrosomal assay
Oral bioavailability58%Rat model

The compound exhibits first-order elimination kinetics with predominant hepatic metabolism via CYP3A4 .

Toxicological Evaluation

TestResultReference
Acute toxicity (LD₅₀)>2000 mg/kg (oral, rat)
GenotoxicityAmes test negative
CardiotoxicityhERG IC₅₀ = 18 μM

No observed neurotoxicity at therapeutic doses (up to 100 mg/kg) .

Comparative Analysis with Analogues

CompoundAnxiolytic ED₅₀ (mg/kg)Anticancer IC₅₀ (μM)LogP
6-(4-Phenylpiperazin-1-yl) derivative12.40.82.8
6-(4-Ethylphenyl) analogue 28.12.33.5
3-Trifluoromethyl derivative 9.80.53.2

The parent compound balances potency and lipophilicity for CNS applications, while halogenated derivatives favor oncology .

Recent Developments (2023–2025)

  • Polypharmacology approach: Dual 5-HT₁A/D₂ receptor binding discovered (Kᵢ = 14 nM and 22 nM) .

  • Nanoparticle delivery: PLGA formulations improve brain AUC by 3.8-fold .

  • Phase I trials: Ongoing evaluation for generalized anxiety disorder (NCT05432822) .

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